molecular formula C75H124N14O16 B10832538 Elisidepsin CAS No. 681272-30-0

Elisidepsin

カタログ番号: B10832538
CAS番号: 681272-30-0
分子量: 1477.9 g/mol
InChIキー: ZNVCPJPCKSJWDH-UCTDCHLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Elisidepsin is synthesized through a series of chemical reactions that involve the formation of a cyclic peptide structure. The synthetic route typically includes the coupling of amino acids and depsipeptides, followed by cyclization to form the final product . Industrial production methods involve optimizing these reaction conditions to achieve high yields and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .

生物活性

Elisidepsin, a synthetic compound derived from the marine natural product Kahalalide F, has garnered attention for its potential as an antineoplastic agent. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effectiveness against various cancers, and relevant case studies.

This compound exhibits its biological activity primarily through interactions with cell membranes and specific lipid components. Key findings regarding its mechanisms include:

  • Membrane Interaction : this compound rapidly inserts into the plasma membrane, promoting lipid bilayer restructuring and leading to membrane permeabilization. This process is crucial for inducing necrotic cell death in tumor cells .
  • Targeting Glycosylceramides : Research has identified glycosylceramides as primary targets for this compound. The compound's insertion into the plasma membrane is facilitated by these lipids, which are essential for maintaining membrane integrity. Cells deficient in glycosylceramides demonstrate resistance to this compound, while reactivation of glycosylceramide synthesis restores sensitivity .
  • Influence of Hypoxia : Hypoxic conditions have been shown to reduce the efficacy of this compound by altering the structure of lipid rafts in the plasma membrane. This results in a higher half-maximal inhibitory concentration (IC50) and diminished drug binding across various cell lines .

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects across a range of cancer types. Preclinical studies indicate its effectiveness against:

  • Non-Small Cell Lung Cancer (NSCLC)
  • Breast cancer
  • Colorectal cancer
  • Other solid tumors

The compound's activity is often correlated with the expression levels of specific receptors, such as ErbB3, which is involved in cell signaling pathways related to growth and survival .

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Notable findings include:

  • Phase I Trials : Initial studies confirmed the antitumor activity of this compound, establishing recommended doses and schedules for administration. The trials indicated that this compound could be safely combined with other therapeutic agents without significant adverse effects .
  • Predictive Factors : Research highlighted that sensitivity to this compound could be predicted based on the expression of certain biomarkers, particularly those related to epithelial-to-mesenchymal transition (EMT). For instance, induction of EMT markers in colorectal cancer cells was associated with reduced sensitivity to this compound .

Summary of Research Findings

The following table summarizes key research findings on this compound's biological activity:

StudyFindings
Herrero et al. (2013)Identified glycosylceramides as primary targets for this compound; demonstrated membrane permeabilization leading to necrotic cell death.
Varadi et al. (2015)Showed that this compound induces downregulation of ErbB3 and alters signaling pathways related to cell survival.
MDPI Study (2013)Investigated the impact of hypoxia on this compound efficacy; found increased IC50 under hypoxic conditions.
Phase I TrialConfirmed safety and antitumor activity; established dosing regimens for clinical use.

特性

CAS番号

681272-30-0

分子式

C75H124N14O16

分子量

1477.9 g/mol

IUPAC名

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1

InChIキー

ZNVCPJPCKSJWDH-UCTDCHLSSA-N

異性体SMILES

CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C

正規SMILES

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。